Thionisoxetine
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Overview
Description
Thionisoxetine is a compound that has garnered interest in the scientific community due to its potential applications in various fields. It is known for its unique chemical structure and properties, which make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thionisoxetine can be synthesized through several methods, primarily involving thioxanthone derivatives. The synthesis typically involves constructing a (4-methylpiperazin-1-yl)propylidene side chain on the thioxanthone core. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and solvents. The process is designed to be efficient and cost-effective while maintaining the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Thionisoxetine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Catalysts: Catalysts such as palladium on carbon and platinum are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers .
Scientific Research Applications
Thionisoxetine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: this compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: This compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Thionisoxetine exerts its effects through several mechanisms:
Dopaminergic Receptors: It acts as an antagonist on dopaminergic receptors, blocking the effects of dopamine.
Serotonergic Receptors: It also acts on serotonergic receptors, providing anxiolytic and antidepressive properties.
Histaminergic Receptors: This compound affects histaminergic receptors, leading to sedation and antiemetic effects.
Comparison with Similar Compounds
Thionisoxetine is chemically related to other thioxanthene compounds, such as:
Compared to these compounds, this compound has unique properties that make it particularly useful in certain applications. For example, its specific interactions with dopaminergic and serotonergic receptors may provide advantages in the treatment of certain neurological disorders .
Properties
CAS No. |
155273-01-1 |
---|---|
Molecular Formula |
C17H21NOS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-methyl-3-(2-methylsulfanylphenoxy)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H21NOS/c1-18-13-12-15(14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)20-2/h3-11,15,18H,12-13H2,1-2H3 |
InChI Key |
NDVZIUGCCMZHLG-UHFFFAOYSA-N |
SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(R)-thionisoxetine (S)-thionisoxetine 3-ortho-thiomethylphenoxy-N-methyl-3-phenylpropylamine LY 368975 LY-368975 LY368975 thionisoxetine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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